molecular formula C18H17NO3 B2925724 N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 431925-16-5

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2925724
CAS No.: 431925-16-5
M. Wt: 295.338
InChI Key: KKICCOOJDNQBBA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a benzofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides and suitable nucleophiles.

    Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine, such as 4-ethoxyaniline, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or benzofuran moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced carboxamide compounds, and substituted benzofuran or ethoxyphenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

    4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar aromatic structure and potential biological activities.

Uniqueness

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-21-14-10-8-13(9-11-14)19-18(20)17-12(2)15-6-4-5-7-16(15)22-17/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKICCOOJDNQBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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